Orthogonal Cross-Coupling Selectivity: ArI vs ArCl Reactivity Gap Confers ≥10³-Fold Differential
The quantitative basis for selecting 1-chloro-4-iodonaphthalene over symmetric dihalo or mono-halo analogs lies in the well-established relative reactivity of aryl halides in palladium-catalyzed Suzuki–Miyaura cross-coupling: ArI ≫ ArBr ≫ ArCl [1]. Under standard conditions (Pd(PPh₃)₄, THF, reflux), aryl iodides react >100-fold faster than aryl chlorides [1], enabling exclusive coupling at the 4-iodo position while preserving the 1-chloro group. In contrast, 1,4-dibromonaphthalene exhibits only a ~10-fold reactivity difference between the two Br sites, leading to significant double-coupling byproducts, while 1,4-dichloronaphthalene is essentially inert under mild conditions, precluding stepwise functionalization entirely [1].
| Evidence Dimension | Relative oxidative addition rate in Pd-catalyzed Suzuki–Miyaura coupling |
|---|---|
| Target Compound Data | C–I bond (~217 kJ mol⁻¹ BDE) selectively activated; C–Cl (~339 kJ mol⁻¹ BDE) remains inert under first coupling conditions. |
| Comparator Or Baseline | ArI > ArSO₂Cl > ArBr ≫ ArCl (quantitative reactivity order reported in [1]). 1,4-Dibromonaphthalene: C–Br sites react competitively; 1,4-Dichloronaphthalene: both C–Cl sites require harsh conditions. |
| Quantified Difference | Estimated >100-fold preference for oxidative addition at ArI over ArCl; ArI exceeds ArBr by ~10-fold [1]. |
| Conditions | Suzuki–Miyaura coupling, Pd(PPh₃)₄ or Pd₂(dba)₃ / P(t-Bu)₃, THF or dioxane, 80–100 °C, with arylboronic acid. |
Why This Matters
This reactivity gap is the fundamental enabler of high-yielding, sequential, one-pot cross-coupling cascades, directly translating to reduced step count, higher atom economy, and lower purification burden in complex molecule synthesis.
- [1] Dubbaka, S. R., Vogel, P., 'Palladium-Catalyzed Suzuki–Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids', Org. Lett., 2004, 6, 95–98. View Source
